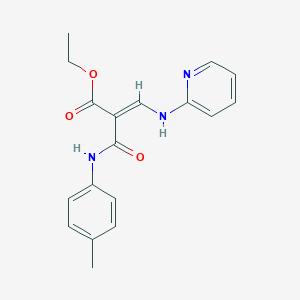
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as E-3810 and has a molecular formula of C22H21N3O3.
Mecanismo De Acción
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate inhibits the activity of VEGFR2 by binding to its active site. This prevents the activation of downstream signaling pathways that promote cancer cell growth and angiogenesis. The compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has been shown to have low toxicity in animal studies. The compound is metabolized in the liver and excreted in the urine. However, further studies are needed to determine the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate in lab experiments is its specificity for VEGFR2. This allows for targeted inhibition of cancer cell growth without affecting normal cells. However, the compound has limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate could focus on improving its solubility and bioavailability. The compound could also be used in combination with other cancer treatments to enhance their effectiveness. Additionally, studies could investigate the potential applications of this compound in other diseases that involve angiogenesis, such as diabetic retinopathy and macular degeneration.
In conclusion, Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate is a promising compound with potential applications in cancer treatment and other diseases involving angiogenesis. Further research is needed to fully understand its mechanism of action and long-term effects on human health.
Métodos De Síntesis
The synthesis of Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate involves the reaction of 2-aminopyridine and 4-methylphenyl isocyanate in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with ethyl acetoacetate in the presence of sodium methoxide and methanol to yield the final product.
Aplicaciones Científicas De Investigación
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is a protein that is overexpressed in many types of cancer and is responsible for promoting the growth and spread of cancer cells. Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.
Propiedades
IUPAC Name |
ethyl (E)-2-[(4-methylphenyl)carbamoyl]-3-(pyridin-2-ylamino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-24-18(23)15(12-20-16-6-4-5-11-19-16)17(22)21-14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3,(H,19,20)(H,21,22)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQGTCSYTCISII-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=N1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC=CC=N1)/C(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-2-propenoate | |
CAS RN |
172753-05-8 |
Source


|
| Record name | 2-Propenoic acid, 2-(((4-methylphenyl)amino)carbonyl)-3-(2-pyridinylamino)-, ethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172753058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

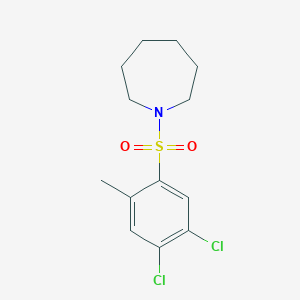
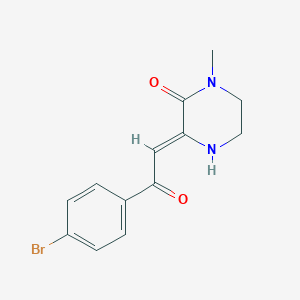
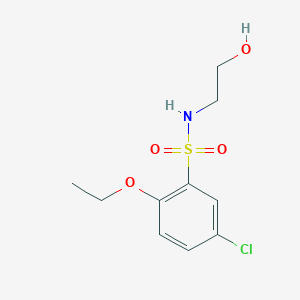
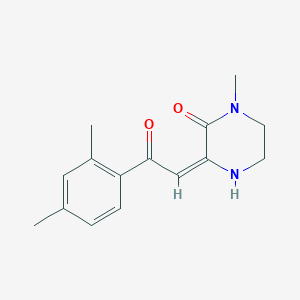
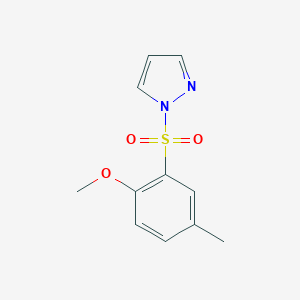
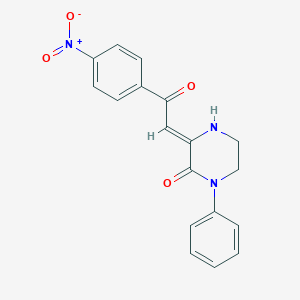

![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
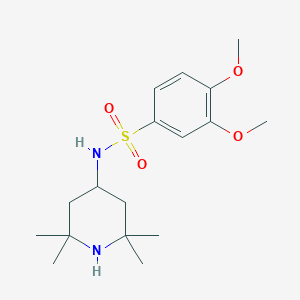
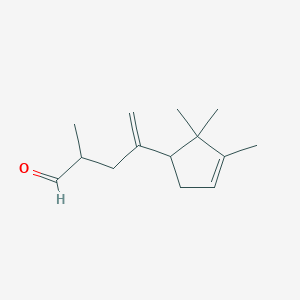
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)